molecular formula C9H6O3S B6164881 4-(furan-2-yl)thiophene-2-carboxylic acid CAS No. 893727-89-4

4-(furan-2-yl)thiophene-2-carboxylic acid

Cat. No.: B6164881
CAS No.: 893727-89-4
M. Wt: 194.2
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Description

4-(Furan-2-yl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring and a thiophene ring, both of which are five-membered rings containing oxygen and sulfur atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(furan-2-yl)thiophene-2-carboxylic acid typically involves the condensation of furan and thiophene derivatives. One common method is the reaction of 2-furyl lithium with 2-thiophenecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is then subjected to acidic or basic hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic coupling reactions. These methods often use palladium or nickel catalysts to facilitate the coupling of furan and thiophene derivatives. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Furan-2-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and thiophene rings. Common reagents include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

4-(Furan-2-yl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

    2-Furoic Acid: Contains a furan ring with a carboxylic acid group.

    Thiophene-2-carboxylic Acid: Contains a thiophene ring with a carboxylic acid group.

    Furan-2-carboxylic Acid: Similar to 2-furoic acid but with different substitution patterns.

Uniqueness: 4-(Furan-2-yl)thiophene-2-carboxylic acid is unique due to the presence of both furan and thiophene rings in a single molecule. This dual-ring structure imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds.

Properties

CAS No.

893727-89-4

Molecular Formula

C9H6O3S

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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